Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate
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Overview
Description
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a phosphonate group attached to a trihydroxypropyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters or ethers of the original compound.
Scientific Research Applications
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the trihydroxypropyl moiety but shares the phosphonate group.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups instead of two.
Phosphonic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is unique due to its combination of a phosphonate group with a trihydroxypropyl moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity associated with this compound, summarizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
This compound features a phosphonate group attached to a trihydroxypropyl moiety. The presence of the phosphonate group is significant as it enhances the compound's interactions with biological targets.
Biological Activity Overview
The biological activities of diphenyl phosphonates, including this compound, have been investigated primarily in the context of enzyme inhibition and anticancer properties.
Enzyme Inhibition
- Protease Inhibition : Research has shown that diphenyl phosphonates can act as inhibitors for various proteases. A study synthesized several diphenyl phosphonate esters and evaluated their inhibitory effects on trypsin-like proteases such as granzyme A and K. Among these compounds, certain derivatives exhibited high specificity and potency against granzyme A with second-order rate constants reaching up to 3650 M−1s−1 for the most effective inhibitors .
- Cytotoxicity : Another aspect of biological activity involves the cytotoxic effects on cancer cells. Compounds similar to diphenyl phosphonates have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), outperforming standard treatments like Tamoxifen in some cases . This suggests that modifications in the phosphonate structure can lead to enhanced anticancer activity.
Study 1: Synthesis and Evaluation of Inhibitors
A comprehensive study synthesized various diphenyl phosphonate esters and evaluated their inhibitory effects on granzyme A and K. The findings indicated that specific structural modifications could lead to selective inhibition of these enzymes. For example:
Compound | Inhibition Rate (kobs/[I]) | Target Enzyme |
---|---|---|
Cbz-Thr-(4-AmPhGly)P(OPh)₂ | 2220 M−1s−1 | Granzyme A |
Cbz-LysP(OPh)₂ | 89 M−1s−1 | Mast Cell Tryptase |
These results underscore the potential of diphenyl phosphonates in therapeutic applications targeting specific proteases involved in disease processes .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of related diphenyl compounds against breast cancer cells. The study revealed that:
- Compounds exhibited high cytotoxicity against MCF-7 cells.
- The addition of specific side chains enhanced the efficacy compared to traditional drugs like Tamoxifen.
The results indicated that structural modifications could significantly impact the biological activity of these compounds .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or cellular pathways:
- Enzyme Interaction : The phosphonate group may mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on target enzymes.
- Cellular Uptake : Variations in the chemical structure can influence the compound's ability to penetrate cellular membranes, affecting its overall bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C15H17O6P |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1 |
InChI Key |
KIZVECBERHNAHK-CABCVRRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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